molecular formula C19H18N2S B1299195 6-(4-isopropylphenyl)-2-phenylpyridazine-3(2H)-thione CAS No. 378219-94-4

6-(4-isopropylphenyl)-2-phenylpyridazine-3(2H)-thione

Cat. No.: B1299195
CAS No.: 378219-94-4
M. Wt: 306.4 g/mol
InChI Key: UQQQRPJEZWORCH-UHFFFAOYSA-N
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Description

6-(4-Isopropylphenyl)-2-phenylpyridazine-3(2H)-thione is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an isopropylphenyl group at position 6 and a phenyl group at position 2, along with a thione group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-isopropylphenyl)-2-phenylpyridazine-3(2H)-thione typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method involves the reaction of 4-isopropylbenzohydrazide with 1,2-diketones under acidic conditions to form the pyridazine ring. The thione group can be introduced by subsequent reaction with sulfur-containing reagents such as Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(4-Isopropylphenyl)-2-phenylpyridazine-3(2H)-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding pyridazine-3-thiol using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the phenyl or isopropylphenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Pyridazine-3-thiol.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

6-(4-Isopropylphenyl)-2-phenylpyridazine-3(2H)-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(4-isopropylphenyl)-2-phenylpyridazine-3(2H)-thione depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The aromatic rings may also participate in π-π stacking interactions with other aromatic molecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Isopropylphenyl)-3(2H)-pyridazinone
  • 6-(4-Isopropylphenyl)-4,5-dihydro-3(2H)-pyridazinone
  • 6-(4-Isopropylphenyl)-2-phenyl-4,5-dihydro-3(2H)-pyridazinone

Uniqueness

6-(4-Isopropylphenyl)-2-phenylpyridazine-3(2H)-thione is unique due to the presence of the thione group at position 3, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the isopropylphenyl and phenyl groups also contributes to its unique steric and electronic properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-phenyl-6-(4-propan-2-ylphenyl)pyridazine-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2S/c1-14(2)15-8-10-16(11-9-15)18-12-13-19(22)21(20-18)17-6-4-3-5-7-17/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQQRPJEZWORCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN(C(=S)C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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